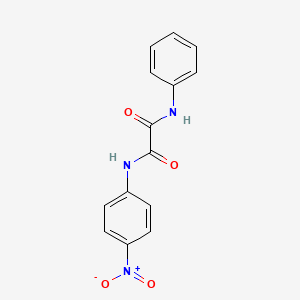![molecular formula C17H15NO4 B3049975 (S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione CAS No. 22831-96-5](/img/structure/B3049975.png)
(S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione is a chiral compound with a unique structure that includes an oxazolidine-2,5-dione core and a benzyloxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione typically involves the reaction of (S)-4-hydroxy-2-oxazolidinone with 4-(benzyloxy)benzyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazolidine ring can be reduced to form amino alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
- Oxidation of the benzyloxy group yields 4-(benzyloxy)benzaldehyde or 4-(benzyloxy)benzoic acid.
- Reduction of the oxazolidine ring yields amino alcohol derivatives.
- Substitution reactions yield various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The oxazolidine ring can interact with active sites of enzymes, while the benzyloxybenzyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
4-Benzyloxybenzaldehyde: Shares the benzyloxybenzyl group but lacks the oxazolidine-2,5-dione core.
4-(Benzyloxy)benzoic acid: Similar benzyloxy group but with a carboxylic acid instead of the oxazolidine ring.
Oxazolidine-2,5-dione derivatives: Compounds with variations in the substituents on the oxazolidine ring.
Uniqueness: (S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione is unique due to its combination of a chiral oxazolidine-2,5-dione core and a benzyloxybenzyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research fields.
Properties
CAS No. |
22831-96-5 |
|---|---|
Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(4S)-4-[(4-phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C17H15NO4/c19-16-15(18-17(20)22-16)10-12-6-8-14(9-7-12)21-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,18,20)/t15-/m0/s1 |
InChI Key |
PXBOIYCSALTRHO-HNNXBMFYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC3C(=O)OC(=O)N3 |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@H]3C(=O)OC(=O)N3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC3C(=O)OC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2-chlorophenyl)methylideneamino]benzamide](/img/structure/B3049903.png)

![1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene](/img/structure/B3049906.png)







![7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B3049915.png)
